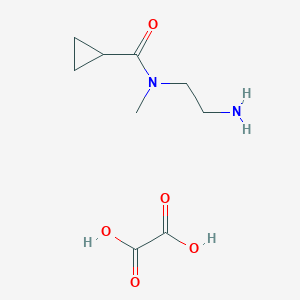
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid is a useful research compound. Its molecular formula is C9H16N2O5 and its molecular weight is 232.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Potential
1-Aminocyclopropanecarboxylic acid, a compound related to N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid, has shown potential as an anticonvulsant. It selectively targets the glycine modulatory site on the N-methyl-D-aspartate receptor complex and can effectively block convulsions induced by N-methyl-D-aspartate. However, it does not protect against convulsions from other sources like pentylenetetrazole or strychnine. This indicates a specific pathway of action, suggesting its potential use in treating neuropathologies linked with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).
Carbohydrate Mimetics Synthesis
Research into amino sugars and related carbohydrate mimetics has identified 1,2-oxazines as crucial intermediates. This compound and its derivatives could potentially be involved in the synthesis of novel carbohydrate derivatives, including sialic acid analogues and C2-branched 4-amino sugars, which may have applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).
Enzyme Inhibitor Synthesis
Oxalic acid amides, closely related to this compound, have been explored as bioisosteric replacements for phosphate groups in enzyme inhibitors. The synthesis of such compounds, including 2-(oxalylamino)benzoic acids (OBAs), indicates potential applications in creating new enzyme inhibitors (Georgiadis, Baindur, & Player, 2004).
Atmospheric Chemistry
In atmospheric chemistry, the interaction of oxalic acid with various compounds like methylamine reveals its significant role in new particle formation in the atmosphere. This insight is essential for understanding the atmospheric implications of this compound and related compounds, as they can influence nucleation and new particle formation (Hong et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-9(5-4-8)7(10)6-2-3-6;3-1(4)2(5)6/h6H,2-5,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHLTCZNGLQISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)C1CC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
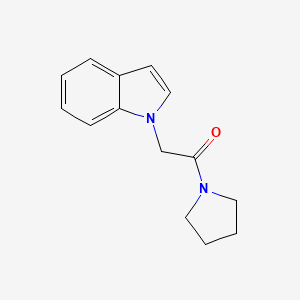
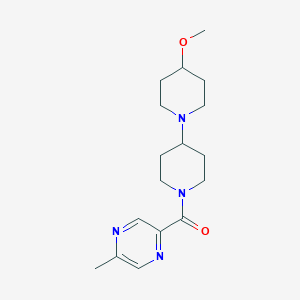

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

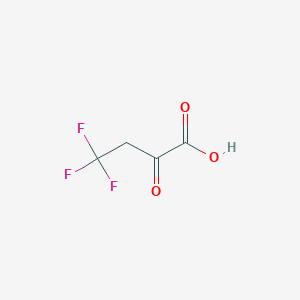
![4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE](/img/structure/B3007284.png)
![1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B3007285.png)
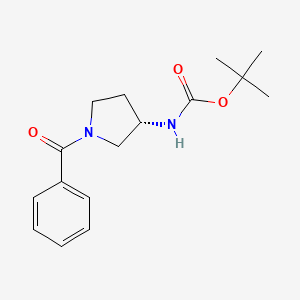
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)
![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)
